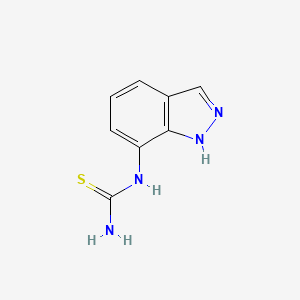

N-(1H-indazol-7-yl)thiourea

CAS No.: 381211-75-2

Cat. No.: VC5742623

Molecular Formula: C8H8N4S

Molecular Weight: 192.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 381211-75-2 |

|---|---|

| Molecular Formula | C8H8N4S |

| Molecular Weight | 192.24 |

| IUPAC Name | 1H-indazol-7-ylthiourea |

| Standard InChI | InChI=1S/C8H8N4S/c9-8(13)11-6-3-1-2-5-4-10-12-7(5)6/h1-4H,(H,10,12)(H3,9,11,13) |

| Standard InChI Key | UVXLTGRPKGRTCE-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)NC(=S)N)NN=C2 |

Introduction

Chemical Structure and Physicochemical Properties

N-(1H-Indazol-7-yl)thiourea consists of a bicyclic indazole core (a benzene ring fused to a pyrazole ring) substituted with a thiourea group (-NH-CS-NH₂) at the 7-position. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₄S |

| Molecular Weight | 191.24 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface | 87.5 Ų |

The thiourea moiety introduces hydrogen-bonding capacity and metal-coordination potential, which influence its reactivity and biological interactions . Compared to its 3-yl isomer, the 7-yl substitution alters electronic distribution, potentially enhancing solubility and target selectivity .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of N-(1H-indazol-7-yl)thiourea typically involves functionalization of pre-formed indazole precursors. A representative pathway includes:

-

Indazole Nitration: 1H-indazole is nitrated at the 7-position using HNO₃/H₂SO₄, yielding 7-nitro-1H-indazole.

-

Reduction to Amine: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, forming 7-amino-1H-indazole.

-

Thiourea Conjugation: Reaction with thiourea in the presence of POCl₃ or HCl facilitates nucleophilic substitution, producing the target compound .

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

-

Yield: ~60–75% after purification (silica gel chromatography)

Green Chemistry Approaches

Recent advancements employ thiourea dioxide as a sulfonic acid precursor in nanoparticle-catalyzed reactions, enabling milder conditions (room temperature, aqueous media) and reducing waste . This method, while developed for indole derivatives, shows promise for indazole systems.

Biological Activity and Mechanism

Target Interactions

Though direct studies on N-(1H-indazol-7-yl)thiourea are sparse, structural analogs exhibit activity against:

-

Kinases: Inhibition of CHK1/CHK2 (cell cycle checkpoints) and h-sgk (cell volume regulation) .

-

Tyrosine Kinases: Modulation of signaling pathways in cancer proliferation .

-

Microbial Enzymes: Disruption of bacterial DNA gyrase and fungal lanosterol demethylase .

Anticancer Activity

A methylated analog, N-(1-methyl-1H-indazol-7-yl)thiourea, demonstrated potent antiproliferative effects against nasopharyngeal carcinoma (SUNE1 cells) with IC₅₀ values ≤5 μM, comparable to cisplatin but with reduced nephrotoxicity . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation.

Comparative Analysis with Structural Analogs

The 7-yl thiourea derivative’s unique sulfur center enables disulfide bridge formation and redox modulation, distinguishing it from oxygen-containing analogs .

Applications in Drug Discovery

Antimicrobial Development

Thiourea derivatives have shown broad-spectrum activity against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) . The indazole core enhances membrane permeability, potentiating efficacy.

Kinase Inhibitor Scaffolds

Molecular docking studies predict strong binding to CHK1’s ATP-binding pocket (ΔG: -9.2 kcal/mol), supported by hydrophobic interactions with Leu15 and hydrogen bonds with Glu85 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume